Picfeltarraenin IB

EGFR inhibition PI3K inhibition molecular docking

Picfeltarraenin IB (CAS 97230-46-1) is a cucurbitacin-type tetracyclic triterpenoid glycoside isolated from the whole plant of Picria fel-terrae Lour. (Scrophulariaceae), a traditional Chinese medicinal herb known as 'Ku Xuan Shen'.

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B15619578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicfeltarraenin IB
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19?,21-,22?,24?,25-,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41-,42-/m0/s1
InChIKeyYRQJYHITIWJZQN-QNGIEWPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Picfeltarraenin IB for Research Procurement: Compound Identity, Class, and Baseline Characteristics


Picfeltarraenin IB (CAS 97230-46-1) is a cucurbitacin-type tetracyclic triterpenoid glycoside isolated from the whole plant of Picria fel-terrae Lour. (Scrophulariaceae), a traditional Chinese medicinal herb known as 'Ku Xuan Shen' [1]. With a molecular formula of C42H64O14 and a molecular weight of 792.95 g/mol, it is structurally distinguished from its closest congener picfeltarraenin IA (C41H62O13, MW 762.92) by the presence of an additional sugar moiety, identified as a 3-O-β-D-[α-L-rhamnopyranosyl(1→2)]-β-D-glucopyranoside substitution at the aglycone C-3 position versus the 3-O-β-D-[α-L-rhamnopyranosyl(1→2)]-β-D-xylopyranoside found in IA [2]. Picfeltarraenin IB is recognized as an acetylcholinesterase (AChE) inhibitor and acts on both the classical and alternative pathways of the complement system [3]. It has also been investigated via in silico methods as a potential inhibitor of epidermal growth factor receptor (EGFR) and phosphatidylinositol-3-kinase (PI3K) [4].

Why Picfeltarraenin IA Cannot Simply Substitute for Picfeltarraenin IB in Research Protocols


Although picfeltarraenins IA and IB share the same aglycone core (picfeltarraegenin I) and are co-isolated from Picria fel-terrae, they are not interchangeable in research applications due to three converging lines of evidence. First, the two compounds exhibit divergent in silico target engagement profiles: IB demonstrates superior predicted binding affinity for EGFR (docking score −104.64 vs. −101.79 for IA), while IA is predicted to bind PI3K more strongly (−90.62 vs. −87.77 for IB), suggesting that substitution of one for the other would alter the target inhibition profile in mechanistic studies [1]. Second, their differential distribution across plant tissues (IA predominates in leaves; IB predominates in stems and roots) creates distinct procurement and extract standardization challenges depending on the botanical source material selected [2]. Third, the validated UPLC–MS/MS bioanalytical method reveals distinct mass spectrometric transitions (IB: m/z 815.5→669.5; IA: m/z 785.4→639.5) and different linear calibration ranges, meaning that a PK protocol optimized for IA cannot be directly applied to IB without revalidation [3].

Picfeltarraenin IB: Six Quantifiable Differentiation Dimensions Versus Closest Analogs


EGFR vs. PI3K In Silico Docking Score Divergence: Picfeltarraenin IB Compared to Picfeltarraenin IA and ZSTK474

In a direct head-to-head in silico molecular docking study using the PLANTS program with EGFR (PDB: 1M17) and PI3K (PDB: 3DBS) crystal structures, picfeltarraenin IB exhibited a stronger predicted binding affinity for EGFR (docking score −104.6410) compared to both picfeltarraenin IA (−101.7930) and the reference PI3K inhibitor ZSTK474 (−91.7920). Conversely, for PI3K, IB showed the weakest predicted binding (−87.7705) among the three compounds, with IA scoring −90.6176 and ZSTK474 scoring −94.7491 [1]. This represents a target preference inversion: IB favors EGFR over PI3K, whereas IA and ZSTK474 favor PI3K. The differential is most pronounced for EGFR, where IB outperforms IA by approximately 2.8 docking score units.

EGFR inhibition PI3K inhibition molecular docking cancer signaling in silico screening

Differential Plant Tissue Distribution: Picfeltarraenin IB Predominates in Stems and Roots Whereas IA Predominates in Leaves

A validated thin-layer chromatographic scanning (TLCS) method quantified picfeltarraenins IA and IB across leaves, stems, and roots of Picria fel-tarrae collected from multiple geographic regions. In leaves, the content of picfeltarraenin IA was significantly higher than that of IB within the same tissue (p < 0.05). Conversely, in stems and roots, the content of IB exceeded that of IA [1]. The method achieved linear ranges of 1.1–5.4 μg for IA and 1.0–6.2 μg for IB, with average recoveries of 98.3% and 97.5%, respectively. Additionally, regional HPLC analysis confirmed that the overall content of picfeltarraenin IB was higher than that of IA across multiple collection sites by an unspecified but significant margin (p < 0.05) [2].

phytochemical analysis botanical extraction quality control TLCS quantification plant tissue distribution

Acetylcholinesterase (AChE) Inhibitory Activity: Picfeltarraenin IB Demonstrates Stronger Inhibition Than the Reference Compound Tacrine

In a bioassay-guided fractionation study employing an LC-bioassay-ESIMS methodology, picfeltarraenin IB—together with picfeltarraenins IA, IV, X, and XI—was identified among six active AChE inhibitory constituents from the ethyl acetate extract of Picria fel-terrae. All six compounds, including IB, expressed stronger AChE inhibition than the known clinical AChE inhibitor Tacrine (which has reported IC50 values of 31 nM for AChE and 25.6 nM for BChE) [1]. The study employed a 96-well plate-based AChE inhibitory bioassay coupled with parallel LC-(+)ESIMS identification, providing direct functional evidence of IB's cholinesterase inhibitory capacity. However, compound-specific IC50 values for IB were not reported in the publicly available abstract and metadata; the comparison to Tacrine is reported as a qualitative rank order ('stronger inhibition than') derived from the parallel bioassay screening format [1].

acetylcholinesterase inhibition Alzheimer's disease cholinergic signaling neurodegeneration natural product screening

Complement System Dual-Pathway Inhibition: Picfeltarraenin IB Acts on Both Classical and Alternative Complement Pathways

In the foundational isolation and characterization study by Huang et al. (1998), all four cucurbitacin glycosides isolated from Picria fel-terrae—picfeltarraenin IA (1), picfeltarraenin IB (2), picfeltarraenin IV (4), and picfeltarraenin VI (3)—were demonstrated to act as inhibitors on both the classical and alternative pathways of the complement system [1]. Among these four compounds, picfeltarraenin VI (compound 3, a new compound at the time of publication) exhibited the highest inhibitory activity, with IC50 values of 29 ± 2 μM for the classical pathway and 21 ± 1 μM for the alternative pathway [1]. Compound-specific IC50 values for picfeltarraenin IB (compound 2) on each complement pathway were not individually reported; the paper establishes that IB is an active dual-pathway inhibitor within this compound series but does not provide its rank-order potency relative to the other three congeners beyond noting that compound 3 was the most active [1].

complement inhibition anti-inflammatory classical pathway alternative pathway immune modulation

UPLC–MS/MS Bioanalytical Method Parameters: Picfeltarraenin IB Versus Picfeltarraenin IA for Pharmacokinetic Studies

A validated UPLC–MS/MS method for the simultaneous quantification of picfeltarraenins IA and IB in rat plasma, developed in accordance with the US FDA Bioanalytical Guidance (2001), revealed distinct analytical parameters for the two congeners. Picfeltarraenin IB was monitored using the SRM ion transition m/z 815.5→669.5, whereas IA used m/z 785.4→639.5, reflecting their molecular weight difference of approximately 30 Da [1]. The validated linear range for IB was 13.0–1300 ng/mL, compared to 11.5–1150 ng/mL for IA—a 13% higher lower limit of quantification (LLOQ) and a 13% wider upper range for IB [1]. Analytes were extracted from rat plasma using methanol and separated on an Agilent ZORBAX SB-C18 column (50 mm × 2.1 mm, 1.8 μm) with a methanol–water (70:30, v/v) mobile phase, and the method was successfully applied to a pharmacokinetic study after oral administration of Picria fel-terrae extract to rats [1].

pharmacokinetics UPLC-MS/MS bioanalytical method validation rat plasma quantitative analysis

Absence of Direct In Vitro Cytotoxicity: Picfeltarraenin IB Differentiates from Prototypical Cytotoxic Cucurbitacins

Picfeltarraenin IB (along with IA) was tested in an in vitro human tumor cell line panel and displayed no cytotoxic activity [1]. This negative finding is notable within the cucurbitacin natural product class, as numerous prototypical cucurbitacins—including cucurbitacin B, D, E, and I—are well-established potent cytotoxic agents that exert anti-proliferative effects through actin cytoskeleton disruption and JAK/STAT pathway inhibition. In the same study by Huang et al., picfeltarraenins IA, IB, IV, and VI also showed no antiviral, antibacterial, or antifungal activities, confirming a relatively narrow and specific bioactivity profile for this compound series [1]. The absence of confounding cytotoxicity is a meaningful differentiation for researchers who require AChE or complement inhibitory activity without concurrent anti-proliferative effects that could confound mechanistic interpretation in cell-based assays.

cytotoxicity screening tumor cell line panel safety profiling cucurbitacin selectivity non-cytotoxic AChE inhibitor

Picfeltarraenin IB: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


EGFR-Focused Cancer Signaling Research Leveraging IB's Superior In Silico EGFR Docking Affinity

Based on the in silico docking evidence showing that picfeltarraenin IB achieves a more favorable EGFR docking score (−104.6410) compared to both IA (−101.7930) and the reference compound ZSTK474 (−91.7920), IB is the preferred compound choice among the picfeltarraenin series for studies investigating EGFR-dependent signaling pathways in cancer models [1]. Researchers should select IB rather than IA when the experimental hypothesis centers on EGFR kinase domain engagement, while recognizing that IA may be more appropriate for PI3K-focused investigations where IA's docking score advantage (−90.6176 vs. IB's −87.7705) becomes relevant. This differential target preference profile also supports the use of IB and IA as complementary tool compounds for dissecting the relative contributions of EGFR versus PI3K signaling in a given cellular context.

Cholinergic Neurobiology Research Requiring a Non-Tacrine AChE Inhibitor Scaffold

For investigators studying acetylcholinesterase inhibition in neurodegenerative disease models who seek alternatives to the clinically used but hepatotoxic reference compound Tacrine, picfeltarraenin IB offers a validated natural product-derived AChE inhibitory scaffold with demonstrated activity exceeding that of Tacrine in bioassay-guided screening [1]. While compound-specific IC50 values remain to be determined in follow-up quantitative assays, IB's confirmed membership in a five-compound series (IA, IB, IV, X, XI) all exhibiting stronger AChE inhibition than Tacrine establishes its viability as a starting point for cholinergic signaling research [1]. The absence of detectable cytotoxicity in tumor cell line panels further supports its use in neuronal cell-based assays where Tacrine's off-target effects might confound results.

Complement-Mediated Inflammatory Disease Modeling Exploiting Dual-Pathway Inhibition

Picfeltarraenin IB's demonstrated inhibition of both the classical and alternative complement pathways [1] makes it suitable for research into complement-driven inflammatory conditions where simultaneous blockade of both activation routes is mechanistically desirable. Although picfeltarraenin VI (IC50 29 ± 2 μM classical, 21 ± 1 μM alternative) was the most potent congener in the series, IB's structural distinction—bearing a β-D-glucopyranoside-based sugar chain versus the β-D-xylopyranoside present in IA—may confer differential physicochemical properties relevant to formulation or target tissue distribution . Researchers conducting SAR studies across the picfeltarraenin series can use IB as a reference point for understanding how sugar moiety variation modulates complement inhibitory potency.

Phytochemical Extraction Process Optimization Based on Differential Tissue Distribution

The TLCS quantification data demonstrating that picfeltarraenin IB content exceeds IA content in stems and roots, while the reverse holds in leaves [1], provides actionable guidance for industrial-scale extraction process development. Procurement specialists and natural product chemistry laboratories seeking to maximize IB yield should preferentially source stem and root material from Picria fel-tarrae, whereas leaf material is more suitable for IA-enriched extracts. The validated TLCS method (linear range 1.0–6.2 μg for IB, recovery 97.5%, detection at 268 nm) [1] also serves as a ready-to-adapt quality control protocol for batch-to-batch IB content verification in raw botanical material or crude extracts.

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